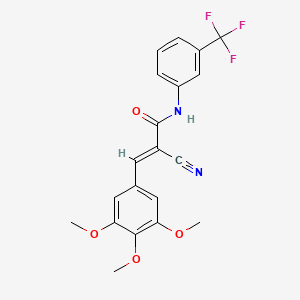

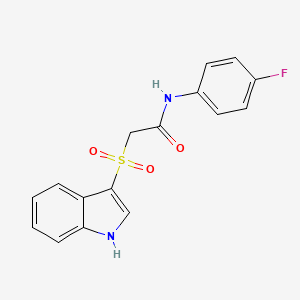

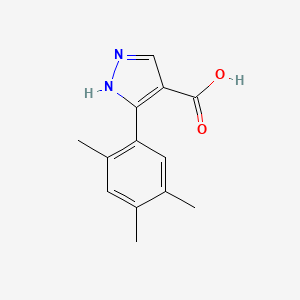

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" is a derivative of the acrylamide family, characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, as well as a trimethoxyphenyl ring. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, which can give insights into the properties and behaviors of this particular molecule.

Synthesis Analysis

The synthesis of related acrylamide compounds typically involves a reaction between an aldehyde or ketone and a cyanoacetamide under solid-state conditions or in solution. For example, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved by a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides were synthesized through a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide in the presence of a basic catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, IR, NMR, and mass spectroscopy . These techniques allow for the determination of stereochemistry and the confirmation of the molecular framework. The compound of interest would likely exhibit a similar planar geometry due to the acrylamide moiety, with the potential for intramolecular interactions between the cyano and trifluoromethyl groups and the trimethoxyphenyl ring.

Chemical Reactions Analysis

Acrylamide derivatives can undergo various chemical reactions, including ene-reduction as demonstrated by the conversion of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi . This indicates that the compound may also be amenable to biocatalytic transformations, potentially leading to enantiomerically enriched products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be quite diverse. For instance, the thermal properties, such as heat of fusion and entropy of fusion, can be studied using differential scanning calorimetry (DSC) . The crystal growth and atomic packing can be analyzed through single-crystal X-ray diffraction, which provides information on the crystal system and cell dimensions . The presence of functional groups like the cyano and trifluoromethyl groups in the compound of interest would influence its polarity, solubility, and reactivity.

Scientific Research Applications

1. Chemical Rearrangement Studies

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and related acrylamides are used in studies exploring chemical rearrangements. For example, Yokoyama et al. (1985) investigated the condensation of similar acrylamides with benzoic acid, leading to products like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one through O,N double rearrangement processes (Yokoyama, Hatanaka, & Sakamoto, 1985).

2. Corrosion Inhibition Research

In the field of corrosion inhibition, acrylamide derivatives like (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide are examined for their effectiveness. Abu-Rayyan et al. (2022) conducted a study on similar acrylamide derivatives, assessing their ability to inhibit copper corrosion in nitric acid solutions using methods like electrochemical impedance spectroscopy and potentiodynamic polarization (Abu-Rayyan et al., 2022).

3. Optoelectronic Properties Exploration

The molecule is also a subject of interest in studies examining optoelectronic properties. Fonkem et al. (2019) explored a structurally related acrylamide compound, analyzing properties like dipole moment and hyperpolarizability, which are crucial for applications in nonlinear optical materials (Fonkem et al., 2019).

4. Solar Cell Research

In solar cell research, acrylamide derivatives are used to engineer organic sensitizers. A study by Kim et al. (2006) on novel organic sensitizers, which includes structures similar to (E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, showed these compounds can significantly improve solar cell efficiency (Kim et al., 2006).

properties

IUPAC Name |

(E)-2-cyano-N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4/c1-27-16-8-12(9-17(28-2)18(16)29-3)7-13(11-24)19(26)25-15-6-4-5-14(10-15)20(21,22)23/h4-10H,1-3H3,(H,25,26)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHKGTWBWHOXFP-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(3-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)

![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)

![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)